molecular formula C22H24N4O3 B4518619 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one

Cat. No.: B4518619
M. Wt: 392.5 g/mol
InChI Key: FJWQJVYYIBZVCE-UHFFFAOYSA-N
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Description

3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a piperazine moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine derivative is synthesized by reacting 3-methoxyphenylamine with piperazine under controlled conditions.

    Coupling with Quinazolinone: The piperazine intermediate is then coupled with a quinazolinone derivative through a condensation reaction, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carboxyl derivative, while reduction of the carbonyl group can produce a hydroxyl-substituted quinazolinone.

Scientific Research Applications

3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the quinazolinone core may inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate: Similar structure but different functional groups.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a piperazine moiety but with different substituents.

Uniqueness

3-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core and a methoxy-substituted piperazine ring

Properties

IUPAC Name

3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-29-18-6-4-5-17(15-18)24-11-13-25(14-12-24)21(27)9-10-26-16-23-20-8-3-2-7-19(20)22(26)28/h2-8,15-16H,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWQJVYYIBZVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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